molecular formula C11H19N3 B8455460 3-[5-(3-Aminopropyl)pyridin-2-yl]propylamine

3-[5-(3-Aminopropyl)pyridin-2-yl]propylamine

Cat. No. B8455460
M. Wt: 193.29 g/mol
InChI Key: KLJLPXYHKGHGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(3-Aminopropyl)pyridin-2-yl]propylamine is a useful research compound. Its molecular formula is C11H19N3 and its molecular weight is 193.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[5-(3-Aminopropyl)pyridin-2-yl]propylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[5-(3-Aminopropyl)pyridin-2-yl]propylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-[5-(3-Aminopropyl)pyridin-2-yl]propylamine

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

3-[6-(3-aminopropyl)pyridin-3-yl]propan-1-amine

InChI

InChI=1S/C11H19N3/c12-7-1-3-10-5-6-11(14-9-10)4-2-8-13/h5-6,9H,1-4,7-8,12-13H2

InChI Key

KLJLPXYHKGHGPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CCCN)CCCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of N-(3-{5-[3-(formylamino)propyl]pyridin-2-yl}propyl)formamide (13-1) (13.25 g) in 6N HCl (100 mL) was refluxed for 1.5 h. The solution was cooled to 0-5° C. and the pH was adjusted to pH 12.5 with 50% sodium hydroxide (35 mL). The solution was extracted three times with s-BuOH, the extracts were combined, and the solvent was switched to toluene. The solution contained 10.0 g of the title compound 12-1 as determined by HIPLC assay.
Name
N-(3-{5-[3-(formylamino)propyl]pyridin-2-yl}propyl)formamide
Quantity
13.25 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of N-(3-{5-[3-(acetylamino)propyl]pyridin-2-yl}propyl)acetamide (9-1) (1.5 g) in 3N HCl (15 mL) was heated under reflux for 3 hours. At room temperature, 5N NaOH (about 10 mL) was added to the solution until a pH of about 10 was achieved. The solution was extracted three times with sec-butyl alcohol (15 mL). The extracts were combined and concentrated under reduced pressure to give 12-1 (2 g). The melting point and NMR spectra were identical to those observed for 12-1 in Example 13.
Name
N-(3-{5-[3-(acetylamino)propyl]pyridin-2-yl}propyl)acetamide
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 2,5-di(3-benzyloxycarbonylaminoprop-1-ynyl)pyridine (8-1) (8.0 g) in methanol (160 mL) was hydrogenated under 20 psi of hydrogen gas pressure in the presence of 5%-Pd/Al2O3 (1.1 g) for 16 hours. The catalyst was filtered through Solka-flok and washed with methanol. The filtrate and wash were combined and concentrated under reduced pressure to give 12-1 (3.56 g) as a crystalline compound; m.p. 116-119° C.
Name
2,5-di(3-benzyloxycarbonylaminoprop-1-ynyl)pyridine
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pd Al2O3
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 2,5-di(2-cyanoethyl)pyridine from Step C (3.16 g) was dissolved in 7N ammonia in methanol solution (45 mL) and hydrogenated under 40 psi of hydrogen gas pressure at 50° C. in the presence of Raney nickel (1.6 g) for 20 h. The catalyst was filtered through solka floc® and washed with methanol. The filtrate and wash were combined and concentrated under reduced pressure to give 2,5-di(3-aminopropyl)pyridine (I)(2.95 g).
Name
2,5-di(2-cyanoethyl)pyridine
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step One

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